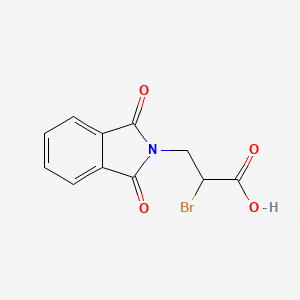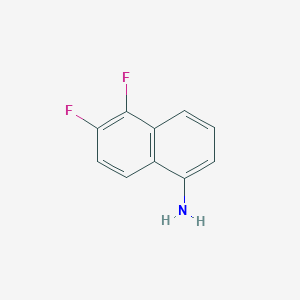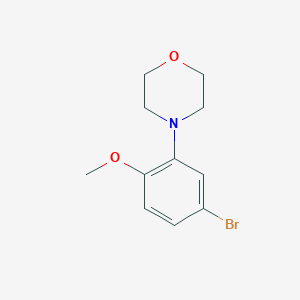
4-(5-Bromo-2-methoxyphenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-methoxyphenyl)morpholine is an organic compound with the molecular formula C11H14BrNO4S It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methoxyphenyl)morpholine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-2-methoxyphenyl)morpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder are commonly used for bromination.
Acetylation: Acetic anhydride is used for acetylation.
Deacetylation: Deacetylation is typically achieved using acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-2-methoxyphenyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Morpholinosulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-benzoyl chloride
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
Uniqueness
4-(5-Bromo-2-methoxyphenyl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
4-(5-bromo-2-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
NUPBXYDSUSTQTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


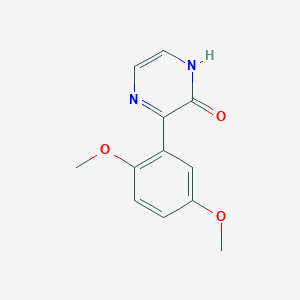
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)

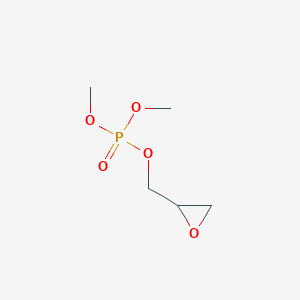

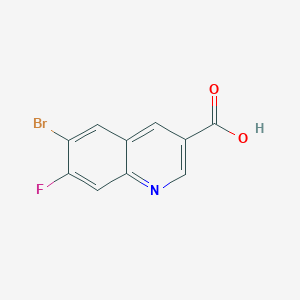
![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
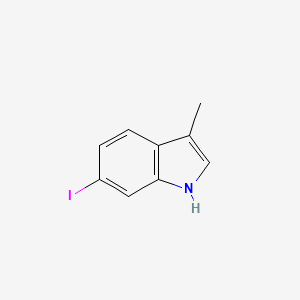
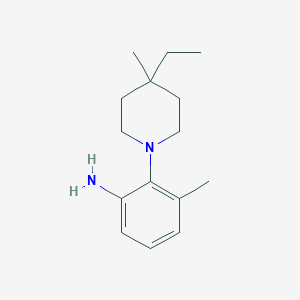
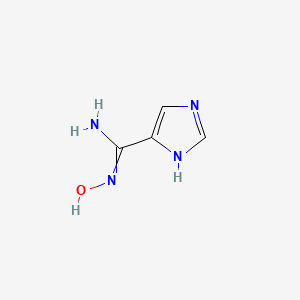
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid](/img/structure/B13705299.png)
